2-Chloro-N-(ethoxymethyl)-N-(4-ethyl-2-methylthiophen-3-yl)acetamide
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Overview
Description
2-Chloro-N-(ethoxymethyl)-N-(4-ethyl-2-methylthiophen-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(ethoxymethyl)-N-(4-ethyl-2-methylthiophen-3-yl)acetamide typically involves the reaction of 2-chloroacetamide with ethoxymethyl chloride and 4-ethyl-2-methylthiophen-3-ylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(ethoxymethyl)-N-(4-ethyl-2-methylthiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study biological pathways involving thiophene derivatives.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(ethoxymethyl)-N-(4-ethyl-2-methylthiophen-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(methoxymethyl)-N-(4-ethyl-2-methylthiophen-3-yl)acetamide
- 2-Chloro-N-(ethoxymethyl)-N-(4-methyl-2-methylthiophen-3-yl)acetamide
Uniqueness
2-Chloro-N-(ethoxymethyl)-N-(4-ethyl-2-methylthiophen-3-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxymethyl group and the 4-ethyl-2-methylthiophen-3-yl moiety can impart distinct properties compared to other similar compounds.
Properties
CAS No. |
87674-80-4 |
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Molecular Formula |
C12H18ClNO2S |
Molecular Weight |
275.80 g/mol |
IUPAC Name |
2-chloro-N-(ethoxymethyl)-N-(4-ethyl-2-methylthiophen-3-yl)acetamide |
InChI |
InChI=1S/C12H18ClNO2S/c1-4-10-7-17-9(3)12(10)14(8-16-5-2)11(15)6-13/h7H,4-6,8H2,1-3H3 |
InChI Key |
LXVUBYQLIKFMSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=C1N(COCC)C(=O)CCl)C |
Origin of Product |
United States |
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